4-(1H-benzimidazol-1-yl)butanoic acid

Overview

Description

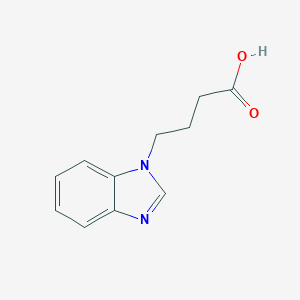

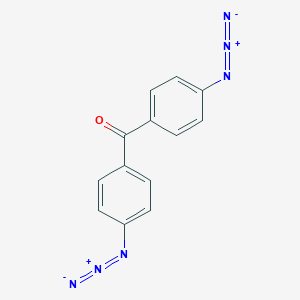

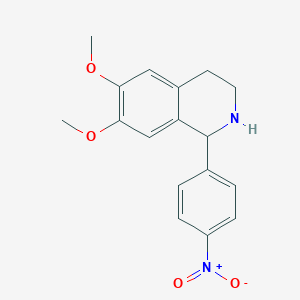

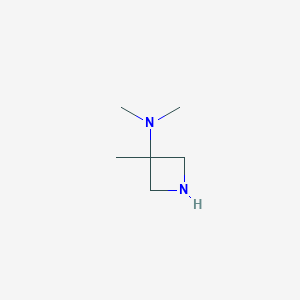

4-(1H-Benzimidazol-1-yl)butanoic acid is a chemical compound that belongs to the category of benzimidazole derivatives . It is composed of a butanoic acid molecule with a benzimidazole ring attached to the fourth position . This chemical is used as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of benzimidazole derivatives like 4-(1H-Benzimidazol-1-yl)butanoic acid typically involves the use of aromatic and heteroaromatic 2-nitroamines . A one-pot procedure is employed to convert these 2-nitroamines into bicyclic 2H-benzimidazoles . This process involves the reduction of the nitro group and the cyclization of the imidazole with high-yielding conversions generally within one to two hours .Molecular Structure Analysis

The molecular formula of 4-(1H-Benzimidazol-1-yl)butanoic acid is C11H12N2O2 . It has an average mass of 204.225 Da and a monoisotopic mass of 204.089874 Da .Physical And Chemical Properties Analysis

4-(1H-Benzimidazol-1-yl)butanoic acid has a melting point of 146-147°C . It is a powder at room temperature .Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including those with a 1H-imidazole or 1H-benzimidazole ring, are known for their broad range of biological activities. They have been used as intermediates in synthesizing substances with antimicrobial properties against various resistant organisms, including methicillin and vancomycin-resistant S. aureus .

Antitumor Activity

Compounds containing the benzimidazole moiety have shown potential in cancer research due to their antitumor properties. Optimization of benzimidazole derivatives has led to the development of compounds with preliminary in vitro anticancer activities .

Antiglaucoma Activity

The structural framework of benzimidazoles allows for the synthesis of substances that exhibit antiglaucoma activity, expanding the therapeutic potential of these compounds in ophthalmology .

Nootropic Effects

Benzimidazole derivatives have also been used in creating nootropic substances, which are known to enhance cognitive functions such as memory, creativity, and motivation in healthy individuals .

Antioxidant Activity

Functionalized benzimidazole derivatives have been synthesized to exhibit significant antioxidant activity. This property is crucial in combating oxidative stress-related diseases .

Antifungal and Antiviral Properties

Some benzimidazole compounds have demonstrated potent in vitro antimicrobial activity against fungal species like C. albicans and A. niger, as well as exhibiting antiviral properties .

Solubility Optimization for Drug Development

The modification of benzimidazole structures has been a strategy to optimize solubility issues in drug development, enhancing the pharmacological profile of lead compounds .

Synthesis of Bioactive Molecules

Benzimidazoles serve as key intermediates in the synthesis of bioactive molecules with potential therapeutic applications across various fields of medicine .

Safety And Hazards

properties

IUPAC Name |

4-(benzimidazol-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-11(15)6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPPPCKAOWOOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360698 | |

| Record name | 4-(1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzimidazol-1-yl)butanoic acid | |

CAS RN |

436091-31-5 | |

| Record name | 4-(1H-benzimidazol-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)

![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)